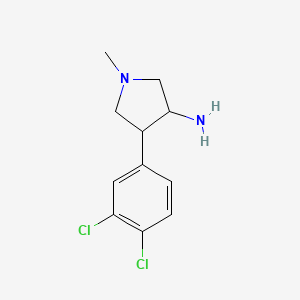
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines This compound is characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the pyrrolidine ring. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, in the central nervous system, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichlorophenyl-1-methylpyrrolidin-2-amine
- 3,4-Dichlorophenyl-1-methylpyrrolidin-4-amine
- 3,4-Dichlorophenyl-1-methylpyrrolidin-5-amine
Uniqueness
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H14Cl2N2 |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14Cl2N2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3 |
InChI-Schlüssel |
UIWXGHGHPNUHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)

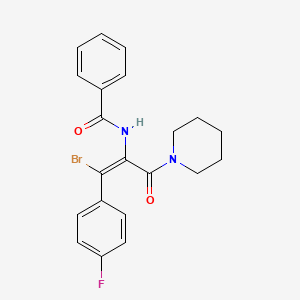
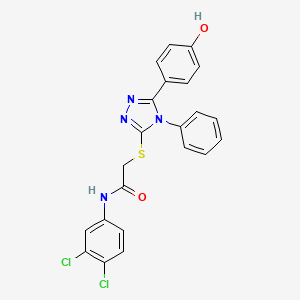
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
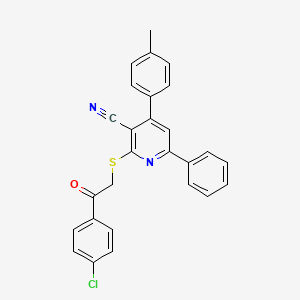
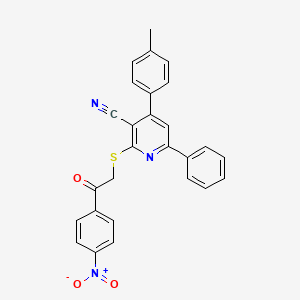
![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)
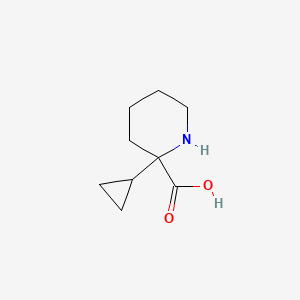
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
